4-(1,3-Oxazol-5-yl)piperidine
Overview
Description
4-(1,3-Oxazol-5-yl)piperidine is a heterocyclic compound that features both an oxazole ring and a piperidine ring. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazol-5-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors using tosylmethylisocyanides (TosMICs) under the van Leusen reaction conditions . This method is favored for its efficiency and high yield. Another method involves the iodocyclization of O-alkenyl imidates, which can produce oxazole derivatives with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The van Leusen reaction is often employed due to its scalability and reliability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Oxazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include oxazole N-oxides, dihydro derivatives, and various substituted oxazole and piperidine derivatives .
Scientific Research Applications
4-(1,3-Oxazol-5-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Oxazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, leading to modulation of their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Oxazol-5-yl)benzene: Similar to 4-(1,3-Oxazol-5-yl)piperidine but with a benzene ring instead of a piperidine ring.
4-(1,3-Oxazol-5-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
4-(1,3-Oxazol-5-yl)pyridine: Features a pyridine ring instead of a piperidine ring.
Uniqueness
This compound is unique due to the combination of the oxazole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile chemical reactivity and the potential for diverse biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-piperidin-4-yl-1,3-oxazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWPLIVYDIYZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034156-74-4 | |
Record name | 4-(1,3-oxazol-5-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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